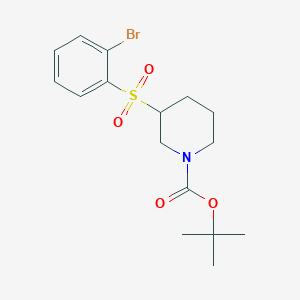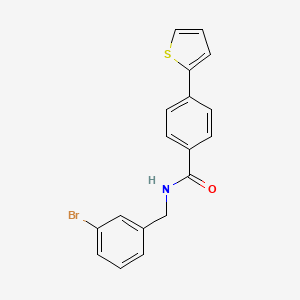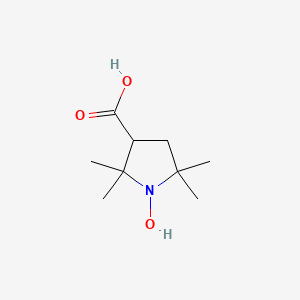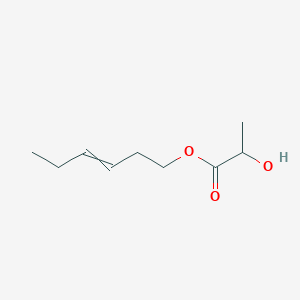
3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound with a complex structure that includes a brominated benzene ring, a sulfonyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the bromination of benzenesulfonyl chloride to introduce the bromine atom. This is followed by the reaction with piperidine to form the piperidine sulfonyl derivative. Finally, the carboxylic acid group is protected using tert-butyl esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfone derivatives.
Hydrolysis: 3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid.
Aplicaciones Científicas De Investigación
3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(2-Bromo-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has a unique combination of a piperidine ring and a brominated sulfonyl group, which may confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
887590-07-0 |
|---|---|
Fórmula molecular |
C16H22BrNO4S |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-bromophenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-6-7-12(11-18)23(20,21)14-9-5-4-8-13(14)17/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
Clave InChI |
WLWKJSAUBOSEPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid](/img/structure/B12449045.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12449048.png)


![2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol](/img/structure/B12449066.png)
![[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B12449069.png)


![2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12449086.png)
![1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12449093.png)

![1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B12449107.png)
![3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B12449108.png)

